molecular formula C13H8ClNO2 B064538 4-Chloro-2-phenoxyphenyl isocyanate CAS No. 160693-21-0

4-Chloro-2-phenoxyphenyl isocyanate

Cat. No.: B064538
CAS No.: 160693-21-0
M. Wt: 245.66 g/mol
InChI Key: CZFHANYTOSYAEC-UHFFFAOYSA-N
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Description

4-Chloro-2-phenoxyphenyl isocyanate is a chemical compound with the linear formula C6H5OC6H3(Cl)NCO . It is used in industrial and scientific research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5OC6H3(Cl)NCO . It has a molecular weight of 245.66 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, isocyanates in general are known to participate in a variety of chemical reactions. For instance, aryl isocyanates undergo [2+2] cycloaddition reactions with dihydrofuran to give bicyclic ß-lactams in high yield .


Physical And Chemical Properties Analysis

This compound has a melting point of 35-40°C (lit.) . It has a density of 1.21g/cm3 and a boiling point of 328.9ºC at 760 mmHg .

Scientific Research Applications

  • Biomonitoring for Isocyanate Exposure : Isocyanates like 4-Chloro-2-phenoxyphenyl isocyanate are important in industrial manufacturing. Studies have explored DNA adduct formation with 4-chlorophenyl isocyanate, providing tools for biomonitoring people exposed to these chemicals (Beyerbach, Farmer, & Sabbioni, 2006).

  • Synthesis of Blocked Polyisocyanates : Phenols with electron-withdrawing substituents, similar to this compound, are used as blocking agents for isocyanates in producing heat-cured polyurethane products. These compounds show promise in facilitating lower temperature curing processes (Kalaimani, Ali, & Nasar, 2016).

  • Improving Li-ion Battery Performance : Aromatic isocyanates, which are structurally related to this compound, have been used to enhance the performance of Li-ion batteries. They assist in forming a more stable solid electrolyte interface on graphite surfaces, thereby improving battery cycleability (Zhang, 2006).

  • Thermal Latent Initiators in Polymerization : Derivatives of this compound have been studied as thermal latent initiators for the ring-opening polymerization of epoxides. Their efficiency is influenced by the electron density of the aromatic ring, impacting the polymerization process (Makiuchi, Sudo, & Endo, 2015).

  • Reactivity with Other Chemicals : Research has also looked into the reactivity of isocyanates like this compound with various chemicals, providing insights into their behavior and potential applications in different chemical reactions (Yang et al., 2010).

Safety and Hazards

4-Chloro-2-phenoxyphenyl isocyanate is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), skin sensitization (Category 1), eye irritation (Category 2), respiratory sensitization (Category 1), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, in contact with skin, or inhaled . It may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .

Properties

IUPAC Name

4-chloro-1-isocyanato-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-9-16)13(8-10)17-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHANYTOSYAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392200
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160693-21-0
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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